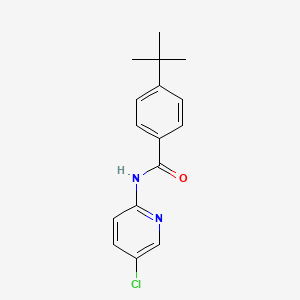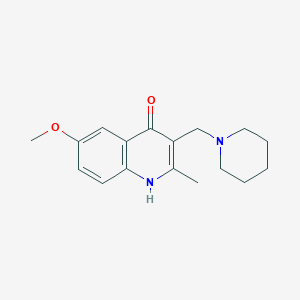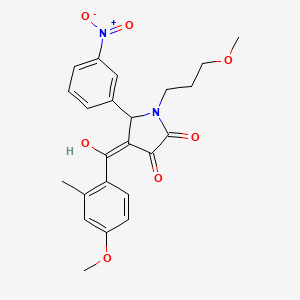![molecular formula C17H22N4O2 B5415839 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5415839.png)
2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for research and development.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in various physiological processes.
Biochemical and physiological effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. Some of the most notable effects include:
1. Anti-cancer properties: This compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neuroprotective effects: Studies have shown that this compound can protect against neuronal damage and improve cognitive function.
3. Vasodilatory effects: This compound has been shown to improve blood flow and reduce blood pressure, making it a potential candidate for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine in lab experiments include its high degree of purity, potent biochemical and physiological effects, and its potential applications in various fields of science. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine. Some of the most promising areas of research include:
1. Development of new cancer treatments: Further research is needed to determine the full potential of this compound as a cancer treatment.
2. Neurological disorders: Studies have shown that this compound has neuroprotective effects and can improve cognitive function, making it a potential candidate for the treatment of neurological disorders.
3. Cardiovascular diseases: Further research is needed to determine the full potential of this compound as a treatment for cardiovascular diseases.
4. Drug delivery systems: Studies have shown that this compound can be used as a carrier for drug delivery systems, making it a potential candidate for the development of new drug delivery methods.
In conclusion, this compound is a promising compound with potential applications in various fields of science. Further research is needed to determine the full potential of this compound and to develop new treatments and drug delivery systems based on its unique properties.
Méthodes De Synthèse
The synthesis of 2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine involves the reaction between 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride and 2-(2-methoxyethyl)piperidine in the presence of a base. The resulting compound is a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
2-(2-methoxyethyl)-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine has been extensively studied for its potential applications in various fields of science. Some of the most promising areas of research include:
1. Cancer research: Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.
2. Neuroscience: this compound has been shown to have neuroprotective effects and can improve cognitive function.
3. Cardiovascular research: This compound has been shown to have vasodilatory effects and can improve blood flow, making it a potential candidate for the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
[2-(2-methoxyethyl)piperidin-1-yl]-[4-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-11-9-16-4-2-3-10-21(16)17(22)14-5-7-15(8-6-14)20-12-18-19-13-20/h5-8,12-13,16H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTOZDZRCXLOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCCN1C(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-methoxy-5-[(2-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5415759.png)
![2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-4-pyrimidinamine](/img/structure/B5415763.png)
![3-methyl-4-[2-(2-propyn-1-yloxy)benzylidene]-5(4H)-isoxazolone](/img/structure/B5415768.png)

![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)
![6-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415795.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5415801.png)
![2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B5415804.png)
![3-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5415816.png)

![2-[(6-bromo-4-quinazolinyl)amino]-4-nitrophenol hydrochloride](/img/structure/B5415829.png)
![6-isopropyl-3-methyl-2-[(2-phenyl-5-pyrimidinyl)methylene]cyclohexanone](/img/structure/B5415830.png)
